molecular formula C14H11Cl2NOS B14476539 S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate CAS No. 65203-14-7

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate

Cat. No.: B14476539
CAS No.: 65203-14-7
M. Wt: 312.2 g/mol
InChI Key: QWVJZKMRUQAETP-UHFFFAOYSA-N
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Description

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcarbamothioate group attached to a 3,4-dichlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate typically involves the reaction of 3,4-dichlorobenzyl chloride with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamothioate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.

    3,4-Dichlorophenyl methyl sulfone: A related compound with a sulfone group instead of a carbamothioate group.

Uniqueness

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate is unique due to its specific combination of a phenylcarbamothioate group and a 3,4-dichlorophenylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

65203-14-7

Molecular Formula

C14H11Cl2NOS

Molecular Weight

312.2 g/mol

IUPAC Name

S-[(3,4-dichlorophenyl)methyl] N-phenylcarbamothioate

InChI

InChI=1S/C14H11Cl2NOS/c15-12-7-6-10(8-13(12)16)9-19-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

QWVJZKMRUQAETP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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